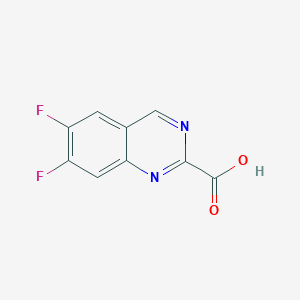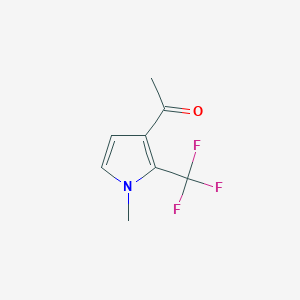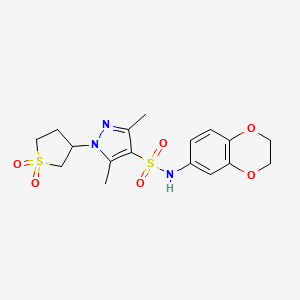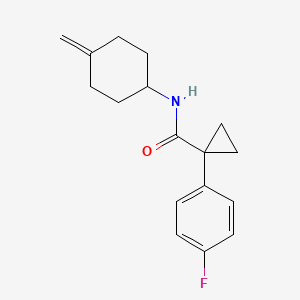
6,7-Difluoroquinazoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoroquinazoline-2-carboxylic acid is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of fluorine atoms in the quinazoline ring enhances its chemical stability and biological activity, making it a valuable scaffold for drug development and other scientific research.
Mécanisme D'action
Target of Action
It is known that quinazoline derivatives, which include 6,7-difluoroquinazoline-2-carboxylic acid, often target enzymes like dna gyrase, which play crucial roles in dna replication .
Mode of Action
Quinazoline derivatives are known to interact with their targets by inhibiting their function . For instance, they can inhibit bacterial DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death .
Biochemical Pathways
It is known that quinazoline derivatives can affect the dna replication pathway by inhibiting dna gyrase .
Pharmacokinetics
Quinazoline derivatives are generally known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The inhibition of dna gyrase by quinazoline derivatives can lead to the prevention of dna replication, resulting in bacterial cell death .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of quinazoline derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroquinazoline-2-carboxylic acid typically involves the nucleophilic substitution of fluorine atoms on a quinazoline precursor. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines, including this compound . The reaction conditions often involve the use of a fluorinating agent such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Difluoroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization and Cycloaddition: These reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in dimethyl sulfoxide.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can modify the functional groups on the quinazoline ring.
Applications De Recherche Scientifique
6,7-Difluoroquinazoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Comparaison Avec Des Composés Similaires
6,7-Difluoroquinoxaline-2-carboxylic acid: Another fluorinated heterocycle with similar chemical properties.
7-Fluoro-4-chloroquinoline: A related compound with a single fluorine atom and different substitution pattern.
Uniqueness: 6,7-Difluoroquinazoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms in the quinazoline ring enhances its stability and reactivity compared to similar compounds with fewer or differently positioned fluorine atoms.
Propriétés
IUPAC Name |
6,7-difluoroquinazoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZSZHPGQDYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2856294.png)
![5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2856295.png)


![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)


![N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2856304.png)

![(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2856307.png)
![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)
![3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2856315.png)
